Cas no 70079-91-3 (1-(2-azidoethyl)-4-nitrobenzene)

1-(2-Azidoethyl)-4-nitrobenzene is a nitroaromatic compound featuring an azidoethyl functional group, making it a versatile intermediate in organic synthesis and click chemistry applications. The presence of both the nitro and azide groups allows for selective reactivity in coupling reactions, cycloadditions, and polymer modifications. Its structural design facilitates efficient derivatization, enabling applications in materials science, pharmaceuticals, and bioconjugation. The compound exhibits stability under standard handling conditions while remaining reactive under controlled environments, ensuring utility in precision chemical transformations. Its compatibility with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) further enhances its role in constructing complex molecular architectures.
1-(2-azidoethyl)-4-nitrobenzene structure
70079-91-3 structure
Product Name:1-(2-azidoethyl)-4-nitrobenzene
CAS No:70079-91-3
MF:C8H8N4O2
MW:192.17472076416
MDL:MFCD12190413
CID:1740789
PubChem ID:11252508
Update Time:2025-10-29

1-(2-azidoethyl)-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(2-azidoethyl)-4-nitro-
    • 1-(2-azidoethyl)-4-nitrobenzene
    • CHEMBL3236165
    • EN300-272259
    • SCHEMBL14270076
    • DTXSID30460138
    • 70079-91-3
    • MDL: MFCD12190413
    • Inchi: 1S/C8H8N4O2/c9-11-10-6-5-7-1-3-8(4-2-7)12(13)14/h1-4H,5-6H2
    • InChI Key: CENQBIUVODNYBA-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC(=CC=1)CCN=[N+]=[N-])=O

Computed Properties

  • Exact Mass: 192.06484
  • Monoisotopic Mass: 192.06472551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 60.2Ų

Experimental Properties

  • PSA: 91.9

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Additional information on 1-(2-azidoethyl)-4-nitrobenzene

Introduction to 1-(2-Azidoethyl)-4-Nitrobenzene (CAS No. 70079-91-3)

1-(2-Azidoethyl)-4-Nitrobenzene is a compound with the CAS registry number 70079-91-3, which has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which includes a nitro group (-NO₂) attached to a benzene ring and an azide group (-N₃) linked via an ethyl chain. The combination of these functional groups makes it a versatile building block for various chemical reactions, particularly in the realm of click chemistry and bioconjugation.

Recent advancements in synthetic methodologies have highlighted the importance of 1-(2-Azidoethyl)-4-Nitrobenzene as a key intermediate in the construction of complex molecules. Researchers have explored its potential in synthesizing biologically active compounds, such as anti-cancer agents and neuroprotective drugs. The nitro group, being an electron-withdrawing moiety, plays a crucial role in modulating the electronic properties of the molecule, making it highly reactive under specific conditions.

The azide group in 1-(2-Azidoethyl)-4-Nitrobenzene is particularly valuable due to its ability to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition. This reaction has been extensively utilized in click chemistry to form stable triazole linkages, which are essential in drug delivery systems and bioconjugate chemistry. Recent studies have demonstrated the use of this compound in creating bioorthogonal systems that enable precise targeting of biomolecules within living organisms.

In terms of synthesis, 1-(2-Azidoethyl)-4-Nitrobenzene can be prepared through various routes, including nucleophilic substitution and coupling reactions. One notable method involves the reaction of 4-nitrophenyl bromide with sodium azide in a polar aprotic solvent, followed by alkylation to introduce the ethyl chain. This approach has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.

The applications of 1-(2-Azidoethyl)-4-Nitrobenzene extend beyond traditional organic synthesis. It has been employed as a precursor for synthesizing advanced materials, such as conductive polymers and stimuli-responsive hydrogels. For instance, researchers have utilized this compound to develop hydrogels with pH-responsive properties, which hold promise for drug delivery applications.

Moreover, 1-(2-Azidoethyl)-4-Nitrobenzene has found utility in click chemistry-based imaging techniques. By incorporating this compound into imaging agents, scientists have been able to achieve higher resolution and specificity in tracking biological processes at the molecular level. This has significant implications for diagnostic imaging and disease monitoring.

In conclusion, 1-(2-Azidoethyl)-4-Nitrobenzene (CAS No. 70079-91-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions in drug discovery, materials science, and biomedical engineering.

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